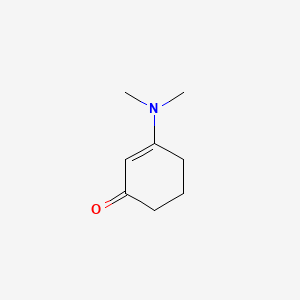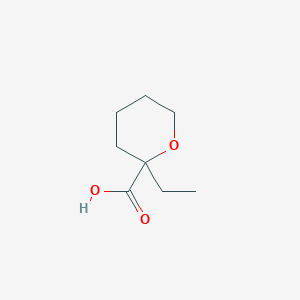![molecular formula C11H17N3 B13061934 1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine](/img/structure/B13061934.png)
1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C11H17N3. This compound is characterized by a bicyclic structure fused with a pyrazole ring, making it an interesting subject for various chemical and biological studies .
Métodos De Preparación
The synthesis of 1-{bicyclo[221]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the bicyclo[22Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Studies have shown its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways .
Comparación Con Compuestos Similares
1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine can be compared with similar compounds such as:
Bicyclo[2.2.1]heptan-2-one: This compound shares the bicyclic structure but lacks the pyrazole ring, making it less versatile in certain chemical reactions.
Bicyclo[2.2.1]heptan-2-ol: Similar in structure but contains a hydroxyl group instead of the pyrazole ring, leading to different reactivity and applications.
Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-: This compound has a similar bicyclic core but different substituents, affecting its chemical properties and uses.
This compound stands out due to its unique combination of the bicyclic structure and the pyrazole ring, offering a wide range of applications and reactivity.
Propiedades
Fórmula molecular |
C11H17N3 |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N3/c1-7-6-14(13-11(7)12)10-5-8-2-3-9(10)4-8/h6,8-10H,2-5H2,1H3,(H2,12,13) |
Clave InChI |
BCDJVMKYRSXVRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1N)C2CC3CCC2C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13061892.png)
![[4-(2-Methylbutan-2-yl)phenyl]methanamine](/img/structure/B13061900.png)


![tert-butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate](/img/structure/B13061921.png)
amine](/img/structure/B13061929.png)

![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B13061940.png)

